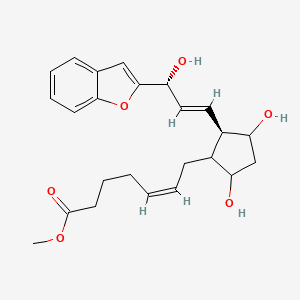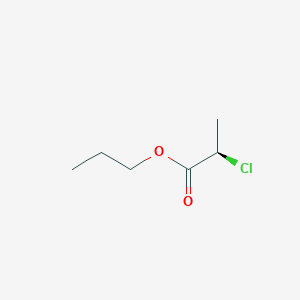
Propyl (2R)-2-chloropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (2R)-2-chloropropanoate is an organic compound with the molecular formula C6H11ClO2 It is an ester derived from the reaction of propanol and (2R)-2-chloropropanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Propyl (2R)-2-chloropropanoate can be synthesized through the esterification of (2R)-2-chloropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Propyl (2R)-2-chloropropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield (2R)-2-chloropropanoic acid and propanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as propyl (2R)-2-hydroxypropanoate or propyl (2R)-2-aminopropanoate can be formed.
Hydrolysis: The major products are (2R)-2-chloropropanoic acid and propanol.
Reduction: The primary product is (2R)-2-chloropropanol.
科学的研究の応用
Propyl (2R)-2-chloropropanoate has several applications in scientific research, including:
Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential as a building block in the development of new therapeutic agents.
Industrial Applications: this compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propyl (2R)-2-chloropropanoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon and form a new bond. The ester group can also undergo hydrolysis or reduction, leading to the formation of different products depending on the reaction conditions.
類似化合物との比較
Similar Compounds
Ethyl (2R)-2-chloropropanoate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl (2R)-2-chloropropanoate: Contains a methyl group instead of a propyl group.
Propyl (2S)-2-chloropropanoate: The enantiomer of propyl (2R)-2-chloropropanoate with the opposite stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the propyl group also imparts distinct physical and chemical properties compared to its ethyl and methyl analogs.
特性
CAS番号 |
79398-17-7 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
150.60 g/mol |
IUPAC名 |
propyl (2R)-2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChIキー |
XVDQGLUGZORASO-RXMQYKEDSA-N |
異性体SMILES |
CCCOC(=O)[C@@H](C)Cl |
正規SMILES |
CCCOC(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




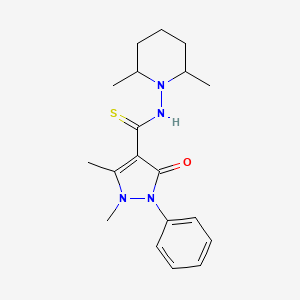
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
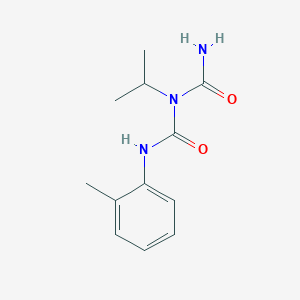
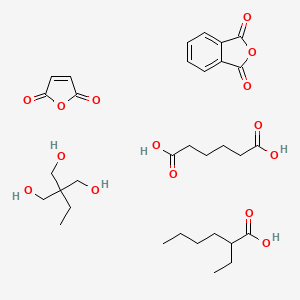
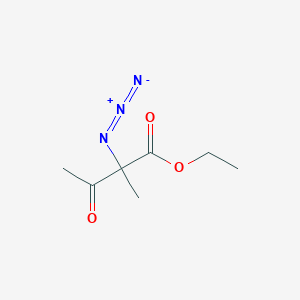
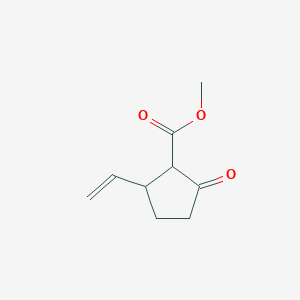
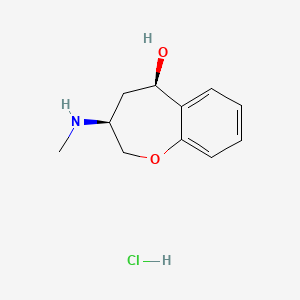
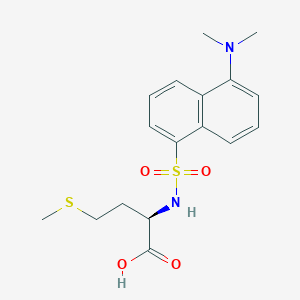
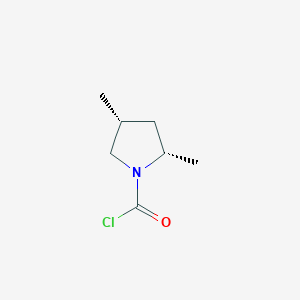
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
